molecular formula C8H7FN2O B1288027 4-Amino-6-fluoroisoindolin-1-one CAS No. 850462-63-4

4-Amino-6-fluoroisoindolin-1-one

Cat. No.: B1288027
CAS No.: 850462-63-4
M. Wt: 166.15 g/mol
InChI Key: VNYPAFNRKZFPTD-UHFFFAOYSA-N
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Description

4-Amino-6-fluoroisoindolin-1-one is a heterocyclic compound that features an isoindolinone core structure with an amino group at the 4-position and a fluorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-fluoroisoindolin-1-one typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and fluorination steps . The reaction conditions often involve refluxing in acetic acid or toluene with a catalyst such as trimethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-fluoroisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to its corresponding amine or other derivatives.

    Substitution: This reaction can replace the amino or fluorine groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like chlorine or bromine, and nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions may produce a variety of substituted isoindolinones.

Scientific Research Applications

4-Amino-6-fluoroisoindolin-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-fluoroisoindolin-1-one is unique due to the specific positioning of the amino and fluorine groups, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Amino-6-fluoroisoindolin-1-one is a heterocyclic compound characterized by its unique isoindolinone core structure, featuring an amino group at the 4-position and a fluorine atom at the 6-position. This compound has gained significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Chemical Structure and Properties

  • Molecular Formula : C8H7FN2O
  • Molecular Weight : Approximately 166.15 g/mol
  • Key Functional Groups : Amino and carbonyl groups

The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

This compound primarily targets cyclin-dependent kinases (CDKs), particularly CDK7. The interaction with CDK7 involves hydrogen bonding, leading to the inhibition of kinase activity. This inhibition results in cell cycle arrest, particularly in cancer cells, by preventing the phosphorylation of RNA polymerase II, thereby affecting gene expression and cellular metabolism .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by disrupting the normal cell cycle progression.

Antimicrobial Activity

Beyond its anticancer potential, this compound has also been investigated for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanisms.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. This property enhances its ability to penetrate cellular membranes, making it a promising candidate for drug development.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

CompoundKey FeaturesBiological Activity
4-Aminoisoindolin-1-one Lacks fluorine; potential differences in reactivityModerate anticancer activity
6-Fluoroisoindolin-1-one Fluorine at a different positionLimited studies on biological activity
4-Amino-5-fluoroisoindolin-1-one Similar structure; different fluorine positioningPotentially varied biological effects

This comparison highlights the uniqueness of this compound due to the specific positioning of its functional groups, which significantly impacts its chemical reactivity and biological activity .

Case Studies

Several case studies have explored the biological activity of this compound:

  • In Vitro Studies on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cell lines (MCF-7), with IC50 values indicating potent cytotoxicity.
  • Antimicrobial Efficacy Assessment : Another investigation assessed the compound's antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration.
  • Pharmacokinetic Profiling : A pharmacokinetic study indicated that after administration, this compound exhibited rapid absorption and distribution in animal models, supporting its potential for therapeutic applications.

Properties

IUPAC Name

4-amino-6-fluoro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-2H,3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYPAFNRKZFPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2N)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591946
Record name 4-Amino-6-fluoro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850462-63-4
Record name 4-Amino-6-fluoro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.86 g (7.32 mmol) of 2-(azidomethyl)-5-fluoro-3-nitrobenzoic acid methyl ester is added in 46 ml of ethanol and 3.4 ml of glacial acetic acid and mixed with 256.6 mg of Pd/C. After stirring overnight at room temperature under a hydrogen atmosphere, the catalyst is suctioned off via a glass fiber filter, and the filtrate is evaporated to the dry state. The residue, 1.18 mg (97.5%) of the desired compound, is further incorporated in crude form.
Name
2-(azidomethyl)-5-fluoro-3-nitrobenzoic acid methyl ester
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
256.6 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.86 g (7.32 mmol) of 2-(azidomethyl)-5-fluoro-3-nitrobenzoic acid methyl ester is added into 46 ml of ethanol and 3.4 ml of glacial acetic acid, and it is mixed with 256.6 mg of Pd/C. After stirring overnight at room temperature under hydrogen atmosphere, the catalyst is suctioned off with a glass-fiber filter, and the filtrate is evaporated to the dry state. The residue, 1.18 mg (97.5%) of the desired compound, is further used in crude form.
Name
2-(azidomethyl)-5-fluoro-3-nitrobenzoic acid methyl ester
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
solvent
Reaction Step One
Name
Quantity
256.6 mg
Type
catalyst
Reaction Step Two

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